2-(2,5-Dimethyl-3-thienyl)pyridine
Description
2-(2,5-Dimethyl-3-thienyl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 2,5-dimethylthienyl group. The thienyl substituent introduces sulfur-based electronic effects, while the methyl groups enhance steric hindrance and influence solubility. Its synthesis typically involves lithiation and acylation steps, as seen in related thieno-pyridine derivatives. For instance, 4,7-dimethylthieno[2,3-c]pyridine is synthesized via hydrolysis of acetal intermediates followed by oximation and reduction .
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.276 |
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)pyridine |
InChI |
InChI=1S/C11H11NS/c1-8-7-10(9(2)13-8)11-5-3-4-6-12-11/h3-7H,1-2H3 |
InChI Key |
RLFUKNDOJGTAEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C)C2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Efficiency: Microwave and solvent-free methods (e.g., for dihydropyridines ) offer advantages over traditional lithiation routes used for thieno-pyridines .
- Structural Characterization : X-ray crystallography (often using SHELX software ) confirms conformational differences, such as the envelope vs. planar geometries in dihydropyridines vs. fused-ring systems .
- Trends in Modification: Recent studies focus on introducing electron-withdrawing groups (e.g., cyano ) or extending π-systems (e.g., chalcones ) to tune electronic properties.
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